molecular formula C7H6N2S B112332 1,2-Benzisothiazol-3-amine CAS No. 23031-78-9

1,2-Benzisothiazol-3-amine

Cat. No. B112332
CAS RN: 23031-78-9
M. Wt: 150.2 g/mol
InChI Key: WIJQCPIRWXSWQG-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3-amine belongs to the chemical class of isothiazolinones and is known for its preservative, anti-bacterial, and antifungal properties . It is widely used in pesticide formulations to control different bacterial and fungal diseases .


Synthesis Analysis

A study indicates that a series of grafted acrylic resins containing 1,2-Benzisothiazol-3-amine and heterocyclic monomers were prepared by the copolymerization of an allyl monomer with methyl methacrylate (MMA) and butyl acrylate (BA) .


Molecular Structure Analysis

1,2-Benzisothiazol-3-amine can be analyzed by this reverse phase (RP) HPLC method with simple conditions .


Chemical Reactions Analysis

In a study, heterocyclic compounds and 1,2-Benzisothiazol-3-amine were introduced into acrylic resin to prepare a new type of antifouling resin . The copolymers exhibit a clear synergistic inhibitory effect on the growth of certain seaweeds and bacteria .


Physical And Chemical Properties Analysis

1,2-Benzisothiazol-3-amine has a molecular formula of C7H6N2S and an average mass of 150.201 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 217.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Structural Analysis and Reactivity

1,2-Benzisothiazol-3-amine has been structurally analyzed using X-ray diffraction, revealing similarities to ether pseudosaccharyl derivatives in terms of C–N bond lengths. The central C–N–C amine linkage shows one long and one short C–N bond. This structural information is vital for understanding the compound's reactivity, particularly in catalytic transfer reduction applications (Fonseca, 2009).

Chemical Synthesis

The compound plays a role in the chemical synthesis of certain benzisothiazolin-3(2H)-ones. This process involves reactions with primary amines or anilines, potentially contributing to the broader field of biological chemistry (Kim, Dannaldson, & Gates, 1996).

Development of Novel Compounds

1,2-Benzisothiazol-3-amine has been used in developing novel benzisothiazole-tetrazolyl derivatives. These derivatives show potential as nitrogen ligands for coordination with transition metals, indicating their application in material science and catalysis (Frija, Fausto, Loureiro, & Cristiano, 2009).

Safety And Hazards

1,2-Benzisothiazol-3-amine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

A recent study suggests that compounds with structures similar to 1,2-Benzisothiazol-3-amine presented strong hydrogen bonds with residues in the N terminal of ApoE4, a protein associated with Alzheimer’s disease . This indicates potential future directions for the use of 1,2-Benzisothiazol-3-amine in the development of new therapeutics .

properties

IUPAC Name

1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJQCPIRWXSWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177588
Record name 1,2-Benzisothiazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazol-3-amine

CAS RN

23031-78-9
Record name 1,2-Benzisothiazol-3-amine
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Record name 1,2-Benzisothiazol-3-amine
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Record name 1,2-Benzisothiazol-3-amine
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Record name 1,2-benzisothiazol-3-amine
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Synthesis routes and methods

Procedure details

3-Amino-1,2-benzisothiazoles have hitherto been manufactured by other methods, since they differ in structure from the above benzisothiazoles. U.S. pat. No. 3,692,795 described a reaction of compounds of the formula ##STR1## with hydroxylamine in the presence of organic solvents at an elevated temperature, followed by hydrolysis of the resulting N-acyl-3-amino-1,2-benzisothiazoles in the presence of excess acid at the reflux temperature, treatment of the reaction mixture with alkali and extraction of the end product with, for example, ether. 3-Amino-1,2-benzisothiazole has also been prepared, using a 5-stage synthesis (Berichte der deutschen Chemischen Gesellschaft, 58 (1925), 2,095), using thionaphthene-2,3-dione, a compound difficult to obtain, as the starting material; the reaction stages comprise the manufacture of 3-carbamyl-1,2-benzisothiazole by reacting the thionaphthene-2,3-dione with ammonia and hydrogen peroxide, manufacture of the hydrazide, azide and urethane and, finally, decomposition to give 3-amino-benzisothiazole.
[Compound]
Name
3-Amino-1,2-benzisothiazoles
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[Compound]
Name
hydrazide
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[Compound]
Name
benzisothiazoles
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[Compound]
Name
N-acyl-3-amino-1,2-benzisothiazoles
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[Compound]
Name
thionaphthene-2,3
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[Compound]
Name
thionaphthene-2,3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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